molecular formula C20H19FN2O3 B2921895 Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251595-97-7

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2921895
CAS RN: 1251595-97-7
M. Wt: 354.381
InChI Key: XKWDINMBABJKKW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

Fluoroquinolones are synthesized by incorporating of fluorine atoms at C-6 and other positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties and opens new prospects in clinical treatment of infections .


Molecular Structure Analysis

The molecular structure of a compound is determined by various spectroscopic techniques viz. IR, 1 H and 13 C NMR, and mass spectrometry . One compound was also characterized by the single crystal X-ray analysis .


Chemical Reactions Analysis

Fluoroquinolones possess a high antibacterial activity due to their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Agents

The compound is a derivative of fluoroquinolones, a class of antibacterial agents that have been significantly effective in clinical treatments of infections. The introduction of fluorine atoms, particularly at the C-6 position, has led to an enhancement of antimicrobial properties. These compounds are known for their ability to penetrate cell membranes and inhibit bacterial DNA-gyrase, thus exhibiting high antibacterial activity .

Synthesis of Fluoroquinolones

In the synthesis of fluoroquinolones, this compound serves as a key intermediate. The structural modifications of the quinolone skeleton by incorporating substituents into various positions or through annelation are critical for developing new antibacterial drugs with improved efficacy .

Metal Complex Formation

Fluoroquinolones, including derivatives like Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, can form complexes with metals. These complexes have potential applications in various fields, including medicinal chemistry, where they may alter the pharmacokinetic properties of the compounds .

Treatment of Resistant Strains

Due to its unique mechanism of action, which differs from other antibacterials like cephalosporins and aminoglycosides, this compound can be used to treat infectious diseases caused by strains resistant to many other classes of antibacterial drugs .

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. It introduces negative supercoiling to the DNA helix, which is crucial for the processes mentioned above .

Mode of Action

This compound, like other fluoroquinolones, works by inhibiting the DNA gyrase . By binding to this enzyme, it prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription. This leads to the death of the bacterial cell .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . The inability to supercoil the DNA helix prevents the unwinding of the DNA strands, which is a necessary step in these pathways. This leads to the cessation of these vital cellular processes, resulting in bacterial cell death .

Pharmacokinetics

Like other fluoroquinolones, it is likely to have good oral bioavailability . Fluoroquinolones are generally well-absorbed from the gastrointestinal tract, and they distribute widely in body tissues. They are metabolized in the liver and excreted in the urine and feces .

Result of Action

The result of the action of this compound is the death of the bacterial cell . By inhibiting DNA gyrase, it prevents the bacterial cell from carrying out essential processes like DNA replication and transcription. This leads to the cessation of bacterial growth and eventually, cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the drug. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of fluoroquinolones to DNA gyrase . The efficacy of the compound can also be affected by bacterial resistance mechanisms, such as the production of efflux pumps or mutations in the target enzyme .

Future Directions

The future directions in the field of fluoroquinolones involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate to form ethyl 4-methyl-3-oxobutanoate. This intermediate is then reacted with 2-fluoroaniline to form ethyl 6-fluoro-4-(4-methylphenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, which is subsequently reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "2-fluoroaniline", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form ethyl 4-methyl-3-oxobutanoate.", "Step 2: Reaction of ethyl 4-methyl-3-oxobutanoate with 2-fluoroaniline in the presence of a catalyst to form ethyl 6-fluoro-4-(4-methylphenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Reaction of ethyl 6-fluoro-4-(4-methylphenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate with ethyl chloroformate in the presence of a base to form Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1251595-97-7

Molecular Formula

C20H19FN2O3

Molecular Weight

354.381

IUPAC Name

ethyl 6-fluoro-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-6-4-12(2)5-7-13)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

XKWDINMBABJKKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)C

solubility

not available

Origin of Product

United States

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